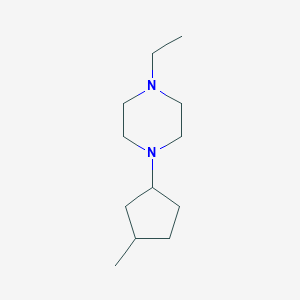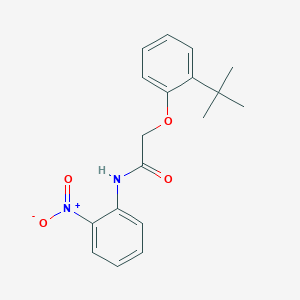![molecular formula C18H14N4O4 B4883307 N-(3-isoxazolylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4883307.png)
N-(3-isoxazolylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isoxazolylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, commonly known as IQOX, is a chemical compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of IQOX involves the inhibition of bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication, making it an attractive target for the development of new antibiotics. IQOX binds to the ATP-binding site of DNA gyrase, preventing the enzyme from carrying out its normal function. This results in the inhibition of bacterial DNA replication and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IQOX have been extensively studied. In addition to its antibacterial properties, IQOX has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IQOX is its high selectivity for copper ions. This makes it a valuable tool for the detection of copper in biological samples. In addition, its mechanism of action as a DNA gyrase inhibitor makes it a promising candidate for the development of new antibiotics.
However, there are also limitations to the use of IQOX in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. In addition, its mechanism of action as a DNA gyrase inhibitor means that it may have potential side effects on human cells, making it important to exercise caution in its use.
Orientations Futures
There are several potential future directions for research on IQOX. One area of interest is its potential use in the development of new antibiotics. Further research is needed to optimize its antibacterial properties and to investigate potential side effects on human cells.
Another potential direction for research is its use as a fluorescent probe for the detection of other metal ions. Further studies are needed to investigate its selectivity for other metal ions and to optimize its detection properties.
Finally, IQOX has potential applications in the field of neuroscience. Its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases, and further research is needed to investigate its potential in this area.
Conclusion:
In conclusion, IQOX is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method has been optimized to produce high yields and purity, making it suitable for use in a variety of applications. Its mechanism of action as a DNA gyrase inhibitor makes it a promising candidate for the development of new antibiotics, and its selectivity for copper ions makes it a valuable tool for the detection of copper in biological samples. While there are limitations to its use in lab experiments, further research is needed to investigate its potential in a variety of areas, including antibiotic development and neuroprotection.
Méthodes De Synthèse
The synthesis of IQOX involves the reaction of 3-isoxazolecarboxylic acid with 8-hydroxyquinoline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 2-aminooxazole-4-carboxamide to yield the final product. The synthesis of IQOX has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
IQOX has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. IQOX has been shown to selectively bind to copper ions, making it a valuable tool for the detection of copper in biological samples.
In addition, IQOX has been studied for its potential use in the development of new antibiotics. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. This makes IQOX a promising candidate for the development of new antibiotics to combat antibiotic-resistant bacterial infections.
Propriétés
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)-2-(quinolin-8-yloxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-18(20-9-13-6-8-26-22-13)14-10-25-16(21-14)11-24-15-5-1-3-12-4-2-7-19-17(12)15/h1-8,10H,9,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZICHWNLKWGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NC(=CO3)C(=O)NCC4=NOC=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isoxazolylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883251.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)

![N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4883260.png)
![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
![N-(2,6-difluorobenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4883268.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4883275.png)

![3-[bis(4-methylphenyl)phosphoryl]-1-propanol](/img/structure/B4883278.png)
![1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)
![N-(2,4-difluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4883287.png)
![2-bromo-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4883295.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4883304.png)